4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine structure elucidation
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Foreword: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a cornerstone in modern medicinal chemistry. Its role as a bioisostere of indole allows it to mimic the natural substrate in various biological pathways while introducing unique electronic and hydrogen-bonding properties. This has led to its incorporation into a multitude of biologically active molecules with applications as kinase inhibitors, antivirals, and anti-inflammatory agents.[1][2] The specific derivative, 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, is a highly valuable synthetic intermediate. The chloro and methyl substituents provide critical vectors for further chemical modification, making it a versatile building block for constructing complex pharmaceutical candidates.[3][4]
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. We will move beyond simple data reporting to explain the causal logic behind the analytical choices, ensuring a self-validating and authoritative confirmation of the molecular structure.
Part 1: Synthetic Pathway and Isolation
A robust structural analysis begins with a pure sample. The synthesis of substituted 7-azaindoles can be approached through various strategies.[5] A common and effective method involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following protocol is a representative, literature-informed pathway.
Proposed Synthesis Workflow
Caption: Proposed synthetic route to the target compound.
Experimental Protocol: Chlorination of 3-Methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from general procedures for the chlorination of 7-azaindole scaffolds.
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Dissolution: Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Cooling: Cool the solution to 0 °C in an ice-water bath under an inert nitrogen atmosphere.
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Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, slowly pour the reaction mixture into ice-cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel to yield the title compound.
Part 2: The Structure Elucidation Workflow
A single analytical technique is insufficient for absolute structure confirmation. Our approach integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. Each technique provides a unique piece of the puzzle, and only through their synthesis can a definitive structure be assigned.
Caption: Integrated workflow for structure elucidation.
Part 3: Multi-faceted Spectroscopic Analysis
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry provides the molecular weight and, crucially in this case, evidence of the elemental composition via isotopic patterns.
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Underlying Principle: In Electron Ionization (EI-MS), the molecule is bombarded with electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured.
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Expected Data: The molecular formula is C₈H₇ClN₂.
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Molecular Ion (M⁺): The calculated monoisotopic mass is approximately 166.03 Da.[6] We expect a molecular ion peak at m/z = 166.
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Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a characteristic M⁺ and M+2 peak pattern. The peak at m/z 168 should have an intensity of approximately one-third that of the peak at m/z 166, providing definitive evidence for the presence of a single chlorine atom.
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Fragmentation: Key fragmentation pathways for azaindoles include the loss of radicals or stable neutral molecules.[7]
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| m/z (Expected) | Assignment | Rationale |
| 168 | [M+2]⁺ | Isotopic peak due to the presence of ³⁷Cl. |
| 166 | [M]⁺ | Molecular ion containing ³⁵Cl. |
| 151 | [M - CH₃]⁺ | Loss of the methyl radical. |
| 130 | [M - HCl]⁺ | Loss of hydrogen chloride. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of bonds, allowing for the rapid identification of key functional groups present in the molecule.
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Underlying Principle: Different types of chemical bonds absorb infrared radiation at specific, characteristic frequencies, causing them to stretch or bend.
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Expected Data: The spectrum will confirm the presence of the pyrrole N-H, aromatic C-H, and aliphatic C-H bonds, as well as the aromatic ring system.
| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group Assignment |
| ~3150 - 3400 | N-H Stretch | Pyrrole N-H group.[8] |
| ~3050 - 3100 | C-H Stretch | Aromatic C-H on the rings. |
| ~2920 - 2980 | C-H Stretch | Methyl (CH₃) group. |
| ~1580 - 1620 | C=C / C=N Stretch | Aromatic pyrrolo-pyridine ring system.[8] |
| ~750 - 850 | C-Cl Stretch | Carbon-Chlorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By combining ¹H, ¹³C, and 2D correlation experiments, we can assemble the complete carbon-hydrogen framework.
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Underlying Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment.
This experiment identifies all unique proton environments in the molecule.
| Chemical Shift (δ ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| > 11.0 | broad singlet | 1H | H1 (N-H) | The pyrrole N-H proton is typically highly deshielded and often broad due to exchange.[8] |
| ~8.1 - 8.3 | doublet | 1H | H6 | Coupled to H5. Deshielded by the adjacent pyridine nitrogen. |
| ~7.4 - 7.6 | singlet | 1H | H2 | A singlet in the pyrrole ring, influenced by adjacent nitrogen and methyl group. |
| ~7.0 - 7.2 | doublet | 1H | H5 | Coupled to H6. Shielded relative to H6. |
| ~2.3 - 2.5 | singlet | 3H | CH₃ | Aliphatic methyl protons, appearing as a sharp singlet.[1] |
This experiment identifies all unique carbon environments. We expect 8 distinct signals.
| Chemical Shift (δ ppm) (Predicted) | Assignment | Rationale |
| ~148-152 | C7a | Quaternary carbon at the ring junction, adjacent to pyridine N. |
| ~142-145 | C6 | Aromatic CH carbon, deshielded by pyridine N. |
| ~128-132 | C4 | Quaternary carbon bearing the chloro group. |
| ~125-128 | C2 | Aromatic CH carbon in the pyrrole ring. |
| ~118-122 | C3a | Quaternary carbon at the ring junction. |
| ~115-118 | C5 | Aromatic CH carbon adjacent to the chloro-substituted carbon. |
| ~105-110 | C3 | Quaternary carbon bearing the methyl group. |
| ~10-14 | CH₃ | Aliphatic methyl carbon, highly shielded. |
2D NMR experiments are essential for confirming the assignments made in 1D spectra.
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COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-coupled (typically on adjacent carbons). The key expected correlation is between the proton at the H6 position and the proton at the H5 position, which will appear as a cross-peak.
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HSQC (Heteronuclear Single Quantum Coherence): This is the definitive assignment tool, correlating each proton signal directly to the carbon signal it is attached to. This allows us to unambiguously link the proton and carbon skeletons.
Caption: Key 2D NMR correlations for structure confirmation.
Part 4: Conclusion - A Unified Structural Verdict
The structure of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is confirmed through the cohesive and self-validating data from multiple analytical techniques:
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Mass Spectrometry confirms the molecular weight of 166.61 g/mol and the presence of one chlorine atom via the characteristic 3:1 isotopic ratio for the [M]⁺ and [M+2]⁺ peaks.
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Infrared Spectroscopy verifies the presence of essential functional groups: the pyrrole N-H, aromatic rings, and the aliphatic methyl group.
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NMR Spectroscopy provides the definitive map. ¹H and ¹³C NMR show the correct number of unique proton and carbon environments. Critically, 2D COSY confirms the adjacency of the H5 and H6 protons, and 2D HSQC unambiguously links each proton to its corresponding carbon, solidifying the entire molecular framework.
Collectively, these data points leave no ambiguity, leading to the conclusive identification of the synthesized compound. This rigorous, multi-faceted approach is paramount in drug discovery and development, where absolute certainty of molecular structure is non-negotiable.
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